molecular formula C10H15ClN2 B1472036 Cyclobutyl(pyridin-2-yl)methanamine hydrochloride CAS No. 1864074-76-9

Cyclobutyl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1472036
CAS No.: 1864074-76-9
M. Wt: 198.69 g/mol
InChI Key: WFHSIEHAOLEDJV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being this compound. The compound exists in two primary forms: the free base with Chemical Abstracts Service number 1337719-21-7 and molecular formula C₁₀H₁₄N₂, and the hydrochloride salt with Chemical Abstracts Service number 1864074-76-9 and molecular formula C₁₀H₁₅ClN₂. The systematic identification parameters establish the compound's position within chemical databases and facilitate accurate cross-referencing across scientific literature.

The Molecular Data file number MFCD26140873 corresponds to the free base form, while MFCD28126706 identifies the hydrochloride salt variant. These standardized identifiers ensure consistent recognition across different chemical information systems and research platforms. The European Community number 156-927-7 provides additional regulatory identification for commercial and research applications. The compound's structural uniqueness stems from the specific connectivity pattern between the cyclobutyl substituent and the pyridin-2-yl moiety through the central methanamine carbon.

Properties

IUPAC Name

cyclobutyl(pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10(8-4-3-5-8)9-6-1-2-7-12-9;/h1-2,6-8,10H,3-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHSIEHAOLEDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Cyclobutyl(pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, this compound may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. For instance, this compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, prolonged exposure to the compound can result in long-term effects on cellular processes, such as changes in gene expression and cellular metabolism. These temporal effects are essential considerations when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, the compound’s impact on cellular processes and physiological functions becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as cellular damage, organ dysfunction, and systemic toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites. These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and effectiveness. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Additionally, this compound may accumulate in specific cellular compartments or tissues, influencing its localization and activity. Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may localize to the mitochondria, influencing cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

Cyclobutyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and biological effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C9H12ClNC_9H_{12}ClN. The compound features a cyclobutyl group linked to a pyridine ring, which is significant for its biological activity. The presence of the amine functional group enhances its reactivity and interaction with various biological targets.

This compound interacts with specific enzymes and receptors, leading to modulation of their activity. This compound may function as either an inhibitor or activator , influencing various biochemical pathways. Notably, it has been shown to bind to biomolecules such as enzymes, altering their function and impacting cellular processes.

Interaction with Enzymes

The compound's interaction with enzymes can lead to either inhibition or activation depending on the specific enzyme involved. For instance, studies indicate that it may inhibit certain kinases or transcription factors, which are crucial for cell signaling and regulation .

Cellular Effects

This compound exhibits various cellular effects, including:

  • Modulation of cell signaling pathways : It influences pathways that regulate cell proliferation and apoptosis.
  • Gene expression alterations : The compound can affect the expression levels of genes involved in critical cellular functions.
  • Metabolic changes : It impacts cellular metabolism, which can lead to changes in energy production and utilization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. The IC50 values varied based on exposure time, indicating its potency as a therapeutic agent .

Cell Line IC50 Value (µM) Exposure Time (h)
MCF-7< 5048
LoVoHigher than MCF-748

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly affecting the G0/G1 phase .

Neuroprotective Effects

Additionally, research suggests that derivatives of this compound may exhibit neuroprotective properties by modulating NMDA receptor activity. This could have implications for treating neurodegenerative diseases where excitotoxicity plays a role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Aromatic Ring

Cyclobutyl(phenyl)methanamine Hydrochloride
  • Structure : Replaces pyridin-2-yl with a phenyl group.
  • Molecular Formula : C₁₁H₁₆ClN (free base: C₁₁H₁₅N) .
  • Key Differences :
    • The phenyl group lacks the nitrogen atom in the pyridine ring, reducing hydrogen-bonding capacity and solubility in polar solvents.
    • Similarity score to the target compound: 0.94 (lower due to electronic and steric differences) .
(4-Bromophenyl)(cyclobutyl)methanamine Hydrochloride
  • Structure : Features a bromine-substituted phenyl group.
  • Molecular Formula : C₁₁H₁₅BrClN .

Variation in Amine Backbone

2-Cyclobutyl-1-phenylethanamine Hydrochloride
  • Structure : Ethylamine backbone (CH₂CH₂NH₂) instead of methanamine (CH₂NH₂).
  • Physical State : White solid .
  • Key Differences :
    • The extended carbon chain may alter binding kinetics in receptor interactions compared to the shorter methanamine backbone .

Substituent Effects on Cyclobutyl Group

trans-[3-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride
  • Structure : Difluoromethyl substituent on the cyclobutyl ring.
  • Molecular Formula : C₆H₁₁ClF₂N .
  • Key Differences :
    • Fluorine atoms enhance electronegativity, improving solubility and metabolic stability. The trans configuration may influence stereoselective binding .

Stereochemical Variations

(R)- and (S)-Cyclobutyl(phenyl)methanamine Hydrochloride
  • Similarity Score : 1.00 (identical except for chirality) .
  • Key Differences :
    • Enantiomers exhibit distinct pharmacological profiles. For example, (S)-enantiomers often show higher receptor affinity in CNS targets .

Salt Form Comparisons

[1-(Pyridin-2-yl)cyclobutyl]methanamine (Free Base)
  • Physical State : Liquid at room temperature .
  • Key Differences :
    • The hydrochloride salt form (target compound) has higher melting points and improved crystallinity, facilitating purification and formulation .
[(1r,3r)-3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine Dihydrochloride
  • Salt Form: Dihydrochloride (vs. monohydrochloride in the target compound).
  • Molecular Weight : 225.12 g/mol .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Substituent
Cyclobutyl(pyridin-2-yl)methanamine HCl C₁₀H₁₄ClN₂ 198.70 Solid* Pyridin-2-yl
(S)-Cyclobutyl(phenyl)methanamine HCl C₁₁H₁₆ClN 197.70 Solid Phenyl
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl C₆H₁₁ClF₂N 169.60 Solid Difluoromethyl (trans)
[1-(Pyridin-2-yl)cyclobutyl]methanamine C₁₀H₁₄N₂ 162.23 Liquid Free base

*Inferred from analogous compounds in .

Table 2: Pharmacochemical Relevance

Compound Name Hydrogen-Bond Donors LogP* Key Applications
Cyclobutyl(pyridin-2-yl)methanamine HCl 2 (NH₂, HCl) ~1.5 CNS drug intermediates
(4-Bromophenyl)(cyclobutyl)methanamine HCl 2 ~2.8 Lipophilic scaffold optimization
2-Cyclobutyl-1-phenylethanamine HCl 2 ~2.2 Kinase inhibitor precursors

*Estimated using fragment-based methods.

Preparation Methods

The most advanced and widely cited method for preparing pyridin-2-yl-methylamine derivatives, including cyclobutyl(pyridin-2-yl)methanamine hydrochloride, is a reductive amination reaction between cyanohydrins and pyridin-2-yl-methylamine or its hydrochloride salt.

Reaction Scheme
  • Starting materials:
    • Cyanohydrin (Formula III)
    • Pyridin-2-yl-methylamine (Formula IV), often as hydrochloride salt
  • Reaction conditions:
    • Reductive amination carried out at room temperature
    • Reaction medium: Alcoholic solvent, typically methanol
    • Base: Organic tertiary amine, notably 1,4-diazabicyclo[2.2.2]octane (DABCO)
    • Reducing agent: Sodium cyanoborohydride (NaBH3CN)
    • Additives: Iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions

This method is advantageous due to its mild conditions, high selectivity, and improved yield compared to earlier routes involving epoxide intermediates or multi-step functional group transformations.

Detailed Reaction Conditions and Mechanism
Parameter Details
Solvent Methanol (alcoholic medium)
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Reducing Agent Sodium cyanoborohydride (NaBH3CN)
Temperature Ambient (room temperature)
Reaction Time Typically several hours until completion
Additives Iron sulfate (FeSO4·7H2O) to bind free cyanide ions
Work-up Dilution with dichloromethane and water, separation, decolorization with silica and animal charcoal, evaporation to dryness

The reductive amination proceeds via nucleophilic attack of the amine on the cyanohydrin carbon, followed by reduction of the imine intermediate to the amine. The presence of a tertiary amine base maintains the medium basic, facilitating the reaction and improving selectivity. Sodium cyanoborohydride is chosen for its mild reducing properties, which selectively reduce imines without affecting other functional groups.

Alternative Preparative Routes and Intermediates

Prior to the development of the reductive amination method, synthesis involved multi-step transformations starting from 1-benzoyl-piperidin-4-one derivatives:

  • Conversion of ketone to epoxide intermediate
  • Treatment with hydrogen fluoride-pyridine complex to yield hydroxy-fluoro intermediates
  • Activation of primary alcohol as para-toluenesulfonate ester
  • Reaction with potassium phthalimide to introduce the amine functionality

This route, while effective, is more complex and less efficient than the reductive amination method.

Purification and Isolation

Following the reaction, the mixture is typically diluted with dichloromethane and water to separate organic and aqueous phases. The organic phase is washed to remove impurities, then decolorized using silica gel and animal charcoal to remove colored impurities. Finally, evaporation under reduced pressure yields the crude amine, which can be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

Summary Table of Preparation Method Parameters

Aspect Description
Method Reductive amination of cyanohydrin and pyridin-2-yl-methylamine hydrochloride
Key Reagents Cyanohydrin, pyridin-2-yl-methylamine hydrochloride, NaBH3CN, DABCO, FeSO4·7H2O
Solvent Methanol
Temperature Room temperature
Reaction Time Several hours
Work-up Extraction with dichloromethane/water, washing, decolorization, evaporation
Yield High (exact yield varies by substrate and conditions)
Advantages Mild conditions, high selectivity, scalable
Limitations Requires careful handling of cyanide species

Research Findings and Practical Notes

  • Reaction Efficiency: The reductive amination method has been shown to proceed efficiently at room temperature, avoiding harsh conditions that could degrade sensitive functional groups.
  • Side Reaction Suppression: Addition of iron sulfate effectively complexes free cyanide ions, preventing side reactions and improving product purity.
  • Base Selection: Use of DABCO as a tertiary amine base is critical for maintaining reaction pH and enhancing reductive amination rates.
  • Scalability: The method is amenable to scale-up, with solvent and reagent volumes adjusted accordingly, and standard work-up procedures facilitating isolation of pure hydrochloride salt.

Q & A

Basic Research Question

  • Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation; poorly soluble in non-polar solvents .
  • Stability : Store at 2–8°C under inert atmosphere to prevent amine oxidation. Aqueous solutions are stable for ≤48 hours at pH 4–6 .

How can synthesis yields be optimized for scale-up?

Advanced Research Question

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce byproducts .
  • Reaction Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve cyclobutyl intermediate stability .
  • Salt Formation Control : Adjust HCl stoichiometry during crystallization to avoid dihydrochloride impurities .

How to resolve contradictions in NMR data for cyclobutyl derivatives?

Advanced Research Question

  • Dynamic Effects : Cyclobutyl ring puckering causes signal splitting; use variable-temperature NMR to observe conformational exchange .
  • Impurity Profiling : Compare with reference spectra of (4-chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride to identify halogenated contaminants .

What is the impact of the cyclobutyl group on biological activity in SAR studies?

Advanced Research Question

  • Steric Effects : Cyclobutyl enhances binding pocket selectivity vs. bulkier groups (e.g., phenyl in (S)-cyclobutyl(phenyl)methanamine hydrochloride) .
  • Electron-Withdrawing Effects : Pyridine nitrogen and cyclobutyl strain synergize to improve target affinity, as seen in kinase inhibitors .

How to design in vitro assays for evaluating this compound’s activity?

Advanced Research Question

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs like (1-(pyridin-2-yl)cyclohexyl)methanamine .
  • Assay Conditions : Use pH 7.4 buffers to mimic physiological salt dissociation. Include DMSO controls (<0.1% v/v) to avoid solvent interference .

How do hydrochloride vs. dihydrochloride salt forms affect pharmacological properties?

Advanced Research Question

  • Bioavailability : Dihydrochloride salts (e.g., (4-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride) show higher aqueous solubility but may reduce membrane permeability .
  • Crystallinity : Hydrochloride forms exhibit better thermal stability (Tₘ >200°C) for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(pyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclobutyl(pyridin-2-yl)methanamine hydrochloride

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